7-Hydroxy Warfarin | A-D-Glucuronide is a significant metabolite of warfarin, an anticoagulant commonly used in clinical settings. This compound is formed through the glucuronidation process, which enhances the solubility and excretion of warfarin metabolites. Understanding the properties and behavior of 7-Hydroxy Warfarin | A-D-Glucuronide is crucial for optimizing anticoagulant therapy, as it plays a role in the pharmacokinetics and pharmacodynamics of warfarin.
7-Hydroxy Warfarin | A-D-Glucuronide is primarily derived from the metabolism of warfarin, which is extensively processed by cytochrome P450 enzymes in the liver. The main metabolic pathways involve hydroxylation at various positions, including the 6- and 7-hydroxyl groups, followed by conjugation reactions such as glucuronidation facilitated by UDP-glucuronosyltransferases. This compound falls under the classification of phenolic glucuronides, which are characterized by their phenolic structure and glucuronic acid conjugation.
The synthesis of 7-Hydroxy Warfarin | A-D-Glucuronide can be achieved through enzymatic glucuronidation. The process typically involves:
This method allows for the selective formation of glucuronides at specific hydroxyl groups, with studies indicating that glucuronidation at the C7 position occurs more readily than at C4 due to enzyme specificity and substrate affinity .
The molecular structure of 7-Hydroxy Warfarin | A-D-Glucuronide features a chromenone backbone with hydroxyl functional groups. Its chemical formula is , and it has a monoisotopic mass of approximately 324.099773615 g/mol. The structural representation includes:
The compound exhibits multiple functional groups that contribute to its chemical reactivity, particularly in forming conjugates through hydroxyl groups .
The primary reaction involving 7-Hydroxy Warfarin | A-D-Glucuronide is its formation via glucuronidation. Key aspects include:
Additionally, alternative pathways such as reductive elimination may occur under certain conditions, leading to varying metabolite profiles .
The mechanism by which 7-Hydroxy Warfarin | A-D-Glucuronide exerts its effects involves several steps:
Studies indicate that variations in enzyme expression can lead to inter-individual differences in drug metabolism and response .
These properties influence its absorption, distribution, metabolism, and excretion characteristics within biological systems .
7-Hydroxy Warfarin | A-D-Glucuronide has several important applications in scientific research:
7-Hydroxy Warfarin β-D-Glucuronide (7-HW-Gluc) is the dominant secondary metabolite of S-warfarin, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of the primary CYP2C9-derived metabolite 7-hydroxywarfarin. This glucuronidation represents a critical detoxification step in warfarin biotransformation, as it converts pharmacologically active hydroxywarfarins into water-soluble, excretable derivatives. Unlike the parent warfarin or its hydroxy metabolites, 7-HW-Gluc lacks anticoagulant activity due to its inability to inhibit vitamin K epoxide reductase complex 1 (VKORC1) [1] [3].
The formation of 7-HW-Gluc modulates overall warfarin pharmacokinetics by eliminating 7-hydroxywarfarin—a metabolite that exerts competitive feedback inhibition on CYP2C9. As demonstrated in human liver microsomes, 7-hydroxywarfarin binds CYP2C9 with an inhibition constant (Ki) of 15–28 μM, thereby suppressing further S-warfarin oxidation. Glucuronidation alleviates this inhibition by reducing circulating 7-hydroxywarfarin concentrations, effectively accelerating systemic warfarin clearance. This regulatory mechanism highlights 7-HW-Gluc's indirect role in maintaining metabolic flux through CYP2C9 pathways [1] [3].
Table 1: Pharmacological Properties of Key Warfarin Metabolites
Compound | VKORC1 Inhibition | CYP2C9 Inhibition | Primary Elimination Route |
---|---|---|---|
S-Warfarin | High (Active) | Substrate only | CYP-mediated oxidation |
7-Hydroxywarfarin | Moderate | Competitive (Ki ~20 μM) | UGT-mediated glucuronidation |
10-Hydroxywarfarin | Low | Strong (Ki ~5 μM) | Reduction (minor), biliary? |
7-HW β-D-Glucuronide | None | None | Renal excretion |
Within the CYP2C9-catalyzed warfarin pathway, 7-hydroxywarfarin is the most abundant primary metabolite in humans, constituting >35% of total oxidative metabolites. Its rapid glucuronidation is therefore essential to prevent metabolic accumulation. Kinetic studies in human liver microsomes reveal 7-hydroxywarfarin glucuronidation occurs with a Km of 42 ± 8 μM and Vmax of 1.8 ± 0.3 nmol/min/mg protein, indicating efficient processing by hepatic UGTs. This efficiency is biologically significant because 7-hydroxywarfarin plasma concentrations can reach 5–10 μM during chronic warfarin therapy—levels sufficient to inhibit CYP2C9 by 30–50% if not cleared [1] [4].
The glucuronide metabolite serves as a functional terminus for the CYP2C9 pathway. Unlike 10-hydroxywarfarin (which undergoes alternative elimination via carbonyl reduction), 7-hydroxywarfarin relies almost exclusively on glucuronidation for clearance. UGT isoform specificity studies confirm that UGT1A10 (extrahepatic) and UGT1A9 (hepatic) are primarily responsible for 7-HW-Gluc formation, with UGT1A6 contributing minimally. This multi-UGT involvement ensures robust metabolic capacity across tissues [3] [4].
Table 2: Enzyme Kinetics for 7-Hydroxywarfarin Glucuronidation
Enzyme System | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Human Liver Microsomes | 42 ± 8 | 1.8 ± 0.3 | 0.043 |
Recombinant UGT1A9 | 38 ± 7 | 12.5 ± 1.1 | 0.329 |
Recombinant UGT1A10 | 51 ± 9 | 9.8 ± 0.8 | 0.192 |
Recombinant UGT1A6 | >200 | 0.9 ± 0.1 | <0.005 |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2